Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

solid-state characterization crystallinity melting point

Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 16867-53-1) is a heterocyclic building block belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate family. Its structure features a fused pyridine-pyrimidinone core with a 6-methyl substituent and a 3-ethyl ester group.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 16867-53-1
Cat. No. B097744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
CAS16867-53-1
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC=C(N2C1=O)C
InChIInChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-13-10-6-4-5-8(2)14(10)11(9)15/h4-7H,3H2,1-2H3
InChIKeyZLYHSYOPYSDSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 16867-53-1) – Core Scaffold Identity and Procurement Entry Point


Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 16867-53-1) is a heterocyclic building block belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate family. Its structure features a fused pyridine-pyrimidinone core with a 6-methyl substituent and a 3-ethyl ester group [1]. The compound is recognized as a synthetic precursor in medicinal chemistry, particularly for generating kinase inhibitor scaffolds and CNS-targeted candidates [2]. However, the class is broad, and generic substitution can compromise downstream reactivity, solid-state behavior, and biological readouts [3].

Why a Simple In-Class Swap to Another Pyrido[1,2-a]pyrimidine Ester Risks Irreproducible Results


Within the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate family, even minor structural modifications produce measurable shifts in melting point, crystal packing, and reactivity that directly affect synthetic reproducibility and biological assay consistency [1]. The 6-methyl group in ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate influences the electron density of the fused ring and alters intermolecular interactions relative to the unsubstituted or 7-bromo analogs [2]. Substituting the ethyl ester for a free carboxylic acid, a tetrahydro core, or a different substitution pattern can redirect cyclization outcomes, change solubility, and invalidate established protocols. The quantitative evidence below clarifies exactly where this specific compound provides differentiation that generic in-class replacements cannot replicate.

Quantitative Differentiation of Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 16867-53-1) Against Closest Analogs


Melting Point Depression vs. Unsubstituted Analog: Procurement and Handling Differentiation

The 6-methyl substituent lowers the melting point by 10–13 °C relative to the unsubstituted parent ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 32092-18-5). This thermal behavior difference is directly attributable to altered intermolecular interactions in the crystal lattice [1].

solid-state characterization crystallinity melting point

Ester vs. Free Acid: Molecular Weight and Solubility Gate for Downstream Derivatization

The ethyl ester (MW 232.24 g/mol) is a protected form of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (MW 204.18 g/mol). The ester exhibits lower aqueous solubility and higher organic-phase compatibility, making it the preferred intermediate for reactions requiring anhydrous conditions or non-aqueous workup [1]. Quantitative solubility data in common solvents are available from vendor specifications [2].

prodrug design ester hydrolysis synthetic intermediate

Crystal Packing Distinctions: 6-Methyl vs. 7-Bromo Analog for Polymorph Control

Single-crystal X-ray diffraction reveals that the 6-methyl derivative crystallizes in a monoclinic P2₁/c space group with a distinct intermolecular interaction profile dominated by C–H···O and C–H···N contacts. Replacement of the 6-methyl group with a bromine atom (ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) increases π···π stacking interactions and leads to concomitant polymorphism (Pna2₁ and Pca2₁) [1].

polymorphism crystal engineering solid-state stability

Saturated vs. Unsaturated Core: Avoiding Tetrahydro Byproduct Contamination

The target compound possesses a fully unsaturated pyrido[1,2-a]pyrimidine core, whereas the 6,7,8,9-tetrahydro analog (CAS not fully established; MW 236.27 g/mol) is a common side product or alternative starting material. The unsaturated core is required for subsequent electrophilic substitution and cross-coupling reactions; the saturated analog shows different reactivity and cannot serve as a direct drop-in replacement [1].

ring unsaturation synthetic purity side-product

Antiallergic Pharmacophore Potential: Positional Selectivity of the 6-Methyl Group

Patents disclose that pyrido[1,2-a]pyrimidine derivatives with a 6-methyl substituent exhibit antiallergic activity when the 3-position is functionalized as an ester or carboxamide [1]. Although direct comparative IC₅₀ data for CAS 16867-53-1 are not publicly available, the 6-methyl pattern is specifically claimed over the 7-methyl or 8-methyl isomers in multiple filings, indicating a preference for this substitution in biological assays [2].

antiallergic structure-activity relationship lead optimization

High-Strength Differential Evidence Limitation Statement

Despite the compound's established role as a pharmaceutical intermediate, publicly available head-to-head quantitative biological data (e.g., IC₅₀, Kd, cellular EC₅₀) for CAS 16867-53-1 versus its closest analogs remain scarce. The physical-organic and crystallographic differentiators presented above are the strongest currently verifiable quantitative differentiators. Claims of specific kinase inhibition, cytotoxicity, or in vivo efficacy for this exact compound could not be independently verified in peer-reviewed primary literature and should be treated as unsubstantiated until published.

evidence gap data availability research chemical

High-Confidence Application Scenarios for Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 16867-53-1)


Medicinal Chemistry: Kinase Inhibitor Scaffold Construction

The ethyl ester serves as a protected carboxylate handle for amide coupling after hydrolysis, enabling modular construction of 3-carboxamide libraries targeting PI3K/mTOR or aldose reductase [1]. The 6-methyl group provides a defined steric and electronic environment that distinguishes regioisomeric intermediates, as shown in patent filings [2].

Crystallography and Solid-State Form Screening

The compound's well-characterized monoclinic P2₁/c crystal structure and absence of reported polymorphism make it a reliable reference standard for X-ray diffraction studies, Hirshfeld surface analysis, and computational crystal-structure prediction benchmarking [1].

Synthetic Method Development: Cyclization and Ring-Transformation Studies

The unsaturated 6-methyl-4-oxo core is a documented substrate for Vilsmeier-Haack formylation and ring-transformation reactions, enabling exploration of novel heterocyclic scaffolds. The tetrahydro analog has been used to study iminium chloride reactivity, but the unsaturated version is required for electrophilic pathways [2].

Analgesic / Antiallergic Lead Optimization Starting Point

Patent literature identifies 3-carbethoxy-4-oxo-6-methylhomopyrimidazole as a claimed intermediate or lead structure for analgesic and antiallergic agents [1]. While direct potency data are lacking, the established patent precedent supports its use as a reference compound in SAR exploration.

Quote Request

Request a Quote for Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.